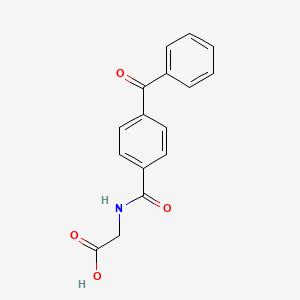

N-(4-Benzoylbenzoyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

53053-10-4 |

|---|---|

Molecular Formula |

C16H13NO4 |

Molecular Weight |

283.28 g/mol |

IUPAC Name |

2-[(4-benzoylbenzoyl)amino]acetic acid |

InChI |

InChI=1S/C16H13NO4/c18-14(19)10-17-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,21)(H,18,19) |

InChI Key |

MYWMNIXAEGPGOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N 4 Benzoylbenzoyl Glycine

Direct N-Acylation of Glycine (B1666218) with 4-Benzoylbenzoyl Chloride and Related Reagents

One of the most direct methods for synthesizing N-(4-Benzoylbenzoyl)glycine is the acylation of glycine using a highly reactive derivative of 4-benzoylbenzoic acid, such as 4-benzoylbenzoyl chloride. This reaction, a type of nucleophilic acyl substitution, leverages the high electrophilicity of the acid chloride's carbonyl carbon. brainly.comdoubtnut.com

The reaction mechanism involves the nucleophilic attack of the nitrogen atom from glycine's amino group on the carbonyl carbon of 4-benzoylbenzoyl chloride. doubtnut.com This is typically followed by the elimination of a chloride ion, forming the stable amide bond and resulting in the desired product. brainly.com

The success of the direct N-acylation reaction hinges on the careful optimization of reaction conditions and the selection of appropriate reagents. Key parameters include the choice of base, solvent, temperature, and reaction time.

Base and Solvent Selection: The reaction is often performed under Schotten-Baumann conditions, which involve an aqueous base like sodium hydroxide (B78521) (NaOH). brainly.com The base deprotonates the glycine, forming the more nucleophilic glycinate (B8599266) ion, which readily attacks the acid chloride. brainly.com Alternatively, the reaction can be conducted in anhydrous organic solvents such as dichloromethane (B109758) (CH2Cl2) with an organic base like diisopropylethylamine (i-Pr2NEt). harvard.eduthieme-connect.de The use of an organic base in an anhydrous solvent can be advantageous in preventing the hydrolysis of the reactive acid chloride, thereby preserving the reagent for the desired acylation reaction.

Reagent Preparation: The requisite 4-benzoylbenzoyl chloride is typically prepared from 4-benzoylbenzoic acid by treating it with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent. thieme-connect.deresearchgate.net

Reaction Parameters: Reaction times can vary, with some procedures calling for stirring for several hours at room temperature to ensure completion. harvard.edu The optimization of these parameters is crucial for maximizing the yield of this compound while minimizing the formation of byproducts, such as the hydrolyzed carboxylic acid from the acid chloride.

Table 1: Comparison of Reaction Conditions for N-Acylation

| Parameter | Method A (Schotten-Baumann) | Method B (Anhydrous Organic) |

|---|---|---|

| Base | Sodium Hydroxide (NaOH) | Diisopropylethylamine (i-Pr2NEt) or Triethylamine (Et3N) |

| Solvent | Water / Biphasic System | Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) |

| Glycine Form | Glycinate ion (in situ) | Glycine (or its ester) |

| Key Advantage | Simple, uses inexpensive reagents | Minimizes hydrolysis of acid chloride |

| Reference | brainly.com | harvard.edu |

After the reaction is complete, a multi-step purification process is necessary to isolate the pure product. The specific techniques depend on the reaction conditions used.

Extraction and Washing: The workup typically begins with an aqueous extraction. The reaction mixture may be diluted and washed with water and brine. If the reaction was run under basic conditions, the aqueous phase is acidified. thieme-connect.de

Acidification and Precipitation: Since this compound contains a free carboxylic acid, it is soluble in aqueous base and will precipitate upon acidification. The crude product can be collected by filtration after acidifying the aqueous solution with an acid like hydrochloric acid (HCl) or potassium hydrogen sulfate (B86663) (KHSO4). thieme-connect.deprepchem.com

Recrystallization: This is a common method for purifying the solid crude product. A suitable solvent system, such as diethyl ether/petroleum ether, is used to obtain the pure compound as a crystalline solid. thieme-connect.de

Chromatography: For higher purity or when separating closely related impurities, flash column chromatography using silica (B1680970) gel is an effective technique. harvard.edu

Ion-Exchange Chromatography: To remove unreacted glycine or inorganic salts, ion-exchange resins can be employed. Strongly basic anion exchange resins have been used to purify glycine and could be adapted for purifying its derivatives under specific pH conditions. google.com

Synthesis through Activated Carboxylic Acid Derivatives of 4-Benzoylbenzoic Acid

An alternative to using highly reactive acid chlorides is to activate the carboxylic acid of 4-benzoylbenzoic acid in situ using coupling agents. This method is a cornerstone of peptide synthesis and is readily applicable here. sciforum.net

Coupling agents facilitate amide bond formation by converting the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Mechanism of Action: N,N'-dicyclohexylcarbodiimide (DCC) is a widely used coupling agent. researchgate.netsciforum.net It reacts with 4-benzoylbenzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amino group of glycine (often used as its ester derivative, like glycine methyl ester, to improve solubility in organic solvents and prevent self-polymerization). The desired amide bond is formed, along with a byproduct, N,N'-dicyclohexylurea (DCU). researchgate.net

Other carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are also used. EDC is advantageous because its urea (B33335) byproduct is water-soluble, simplifying purification. nih.gov

Table 2: Common Coupling Agents and Additives

| Reagent | Full Name | Role | Byproduct |

|---|---|---|---|

| DCC | N,N'-dicyclohexylcarbodiimide | Coupling Agent | Dicyclohexylurea (DCU), insoluble |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Agent | Water-soluble urea |

| HOBt | Hydroxybenzotriazole | Additive | Suppresses side reactions, reduces racemization |

| HOAt | 1-Hydroxy-7-azabenzotriazole (B21763) | Additive | Similar to HOBt, often more effective |

To ensure high yield and purity in DCC-mediated coupling reactions, several strategies are employed.

Use of Additives: Coupling reactions with DCC can be prone to side reactions and racemization (if chiral amino acids are used). Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently included. sciforum.netnih.gov These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine. This two-step activation significantly improves the reaction's efficiency and the final product's purity. sciforum.net

Removal of Byproducts: The primary byproduct of DCC coupling, DCU, is insoluble in most common organic solvents and can be easily removed by filtration at the end of the reaction.

Control of Reaction Conditions: These reactions are typically run in aprotic organic solvents like acetonitrile (B52724), chloroform, or dichloromethane at controlled temperatures, often starting at 0 °C and allowing the mixture to warm to room temperature. sciforum.netnih.gov Careful control of stoichiometry and reaction time is essential for driving the reaction to completion.

Enzyme-Catalyzed Synthesis of N-Benzoylglycine and Related Compounds

Biocatalysis offers a greener and highly selective alternative to traditional chemical synthesis for producing N-acyl amino acids. nih.govd-nb.info While specific data on the enzymatic synthesis of this compound is limited, the synthesis of the closely related N-benzoylglycine (hippurate) and other N-acyl glycines is well-documented. nih.govnih.gov

The enzymatic approach typically involves the activation of the carboxylic acid, mirroring chemical methods but occurring under mild, aqueous conditions. d-nb.info

Glycine N-Acyltransferase (GLYAT): This enzyme is a key player in the metabolic detoxification of xenobiotic carboxylic acids in mammals. nih.govnih.gov GLYAT specifically catalyzes the conjugation of an activated acyl-CoA thioester with glycine. nih.gov The natural and most efficient substrates for GLYAT are benzoyl-CoA and glycine, which react to form N-benzoylglycine. nih.govnih.gov This enzymatic pathway demonstrates a biological precedent for the highly specific N-acylation of glycine.

Lipases and Proteases: Other hydrolases, such as lipases and proteases, can also be used to catalyze amide bond formation, often operating in reverse of their natural hydrolytic function. d-nb.info Recent research has shown that engineered lipases can effectively synthesize various N-acyl glycines. nih.gov One novel concept involves the use of glycerol (B35011) to activate fatty acids in an aqueous system, which then undergo aminolysis with glycine. An engineered lipase (B570770) achieved a high yield (80%) for N-lauroylglycine and showed broad acceptance for various medium- to long-chain fatty acids. nih.gov This approach avoids the need for toxic chemical reagents and complex organic solvents. nih.govd-nb.info

Table 3: Enzymatic Systems for N-Acyl Glycine Synthesis

| Enzyme System | Enzyme Example | Acid Substrate (Activated form) | Amine Substrate | Product Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Transferase | Glycine N-acyltransferase (GLYAT) | Benzoyl-Coenzyme A | Glycine | N-Benzoylglycine (Hippurate) | High Efficiency | nih.govnih.gov |

| Hydrolase (Lipase) | Engineered Rhizomucor miehei lipase (proRML) | Fatty Acid + Glycerol | Glycine | N-Lauroylglycine | 80% | nih.gov |

Exploration of Glycine N-Acyltransferases and Related Enzymes

The enzymatic synthesis of N-acylglycines is a well-established metabolic pathway in mammals, primarily for the detoxification of xenobiotic and endogenous carboxylic acids. nih.gov The key enzyme family involved in this process is the Glycine N-acyltransferases (GLYAT, EC 2.3.1.13). nih.gov

GLYATs are part of the Gcn5-related N-acetyltransferase (GNAT) superfamily and are typically found in the mitochondria of the liver and kidneys. nih.gov These enzymes catalyze the conjugation of an acyl-Coenzyme A (CoA) thioester with glycine to form an N-acylglycine, releasing CoA in the process. nih.govwikipedia.org The most studied reaction is the conversion of benzoic acid to hippuric acid (N-benzoylglycine). wikipedia.org This process involves a two-step mechanism: first, the carboxylic acid (e.g., benzoic acid) is activated to its corresponding acyl-CoA thioester (e.g., benzoyl-CoA) by an acyl-CoA ligase, and second, GLYAT transfers the acyl group to glycine. wikipedia.orgmdpi.com

While direct studies on the enzymatic synthesis of this compound are not extensively documented, the known substrate promiscuity of GLYAT suggests a viable pathway. The enzyme has been shown to be active with a variety of acyl-CoA substrates. nih.gov For the synthesis of this compound, the hypothetical enzymatic pathway would involve the activation of 4-benzoylbenzoic acid to 4-benzoylbenzoyl-CoA, which would then serve as the acyl donor for GLYAT to acylate glycine.

Research on bovine liver mitochondria has identified two distinct but related acyl-CoA:amino acid N-acyltransferases. nih.gov One of these enzymes specifically utilizes benzoyl-CoA and its analogs as substrates, with glycine being the preferred amino acid acceptor. nih.gov Kinetic studies suggest a sequential reaction mechanism where the acyl-CoA substrate binds to the enzyme first, followed by glycine, before the CoA and the final N-acylglycine product are released. nih.gov

Other related enzymes, such as amidohydrolases, have also been investigated. Certain amidohydrolases have been shown to catalyze the hydrolysis of N⁴-(4-benzoyl-benzoyl)-2'-deoxycytidine, demonstrating the enzymatic recognition of the N-(4-benzoylbenzoyl) moiety. mdpi.comvu.lt This indicates that enzymes capable of forming or cleaving such amide linkages exist and could potentially be engineered or applied for the synthesis of this compound.

| Enzyme | Enzyme Commission (EC) Number | Function | Relevance to this compound |

|---|---|---|---|

| Glycine N-acyltransferase (GLYAT) | 2.3.1.13 | Catalyzes the transfer of an acyl group from an acyl-CoA to glycine. wikipedia.org | Likely candidate for synthesizing this compound from 4-benzoylbenzoyl-CoA and glycine. |

| Glycine N-benzoyltransferase | 2.3.1.71 | Catalyzes the reaction between benzoyl-CoA and glycine to form N-benzoylglycine. wikipedia.org | A specific type of GLYAT whose mechanism is a model for the synthesis of this compound. |

| Amidohydrolase | 3.5.1 / 3.5.2 | Hydrolyze a wide variety of amide bonds. mdpi.com | Demonstrated activity on related N-(benzoyl-benzoyl) compounds, suggesting potential for synthesis or degradation. mdpi.comvu.lt |

Stereoselective and Regioselective Synthesis Approaches

Chemical synthesis provides a direct and versatile route to this compound. The primary approach involves the acylation of glycine with an activated derivative of 4-benzoylbenzoic acid, most commonly 4-benzoylbenzoyl chloride.

This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. uomustansiriyah.edu.iq In this method, glycine is dissolved in an aqueous alkaline solution, such as sodium hydroxide, which deprotonates the carboxylic acid group and a portion of the amino groups. uomustansiriyah.edu.iqijsr.net 4-Benzoylbenzoyl chloride is then added to the solution. harvard.edu

Regioselectivity

The synthesis is highly regioselective. The amino group (-NH₂) of glycine is a stronger nucleophile than the carboxylate anion (-COO⁻) or water/hydroxide ions under the controlled reaction conditions. Therefore, it preferentially attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the selective formation of the desired N-acyl product (an amide bond) rather than an anhydride (B1165640) or ester. doubtnut.com The excess base in the reaction mixture serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. uomustansiriyah.edu.iq

Stereoselectivity

This compound itself is an achiral molecule as glycine does not have a chiral center. Therefore, stereoselectivity is not a factor in its direct synthesis. However, should a chiral amino acid be used in place of glycine, or if substituents on the benzophenone (B1666685) moiety create a chiral center, stereoselective synthesis would become a critical consideration. Methodologies for the stereoselective synthesis of amino acid derivatives often involve the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. nih.govnih.gov For instance, the diastereoselective Strecker reaction and related methods are commonly used to produce chiral α-amino acids. nih.gov While not directly applicable to the synthesis of the parent this compound, these principles would be essential for creating chiral analogs.

A typical procedure for the N-acylation involves dissolving the amino-containing compound in a suitable solvent like dichloromethane in the presence of a non-nucleophilic base such as diisopropylethylamine (i-Pr₂NEt), followed by the addition of 4-benzoylbenzoyl chloride. harvard.edu This approach is widely used in peptide synthesis and for attaching the benzophenone photoprobe to various molecules. harvard.eduresearchgate.net

| Reaction Type | Reactants | Typical Conditions | Key Outcome |

|---|---|---|---|

| Nucleophilic Acyl Substitution (Schotten-Baumann Reaction) | 1. Glycine 2. 4-Benzoylbenzoyl chloride | Aqueous NaOH, vigorous shaking | Regioselective formation of the amide bond at the glycine nitrogen. uomustansiriyah.edu.iq |

| N-Acylation | 1. Glycine derivative 2. 4-Benzoylbenzoyl chloride | Anhydrous organic solvent (e.g., CH₂Cl₂), non-nucleophilic base (e.g., i-Pr₂NEt) | Controlled acylation suitable for sensitive substrates or solid-phase synthesis. harvard.edu |

Advanced Derivatization and Analog Development of N 4 Benzoylbenzoyl Glycine

Synthesis of Photoreactive Analogs for Photoaffinity Labeling Applications

The intrinsic photoreactive nature of the benzophenone (B1666685) moiety in N-(4-benzoylbenzoyl)glycine makes it an ideal core for photoaffinity labeling (PAL) probes. Upon irradiation with UV light (typically ~350 nm), the benzophenone carbonyl group is excited to a triplet diradical state, which can then abstract a hydrogen atom from a nearby C-H bond in a target biomolecule (e.g., a protein), resulting in a stable, covalent cross-link. This technique is invaluable for identifying and characterizing non-covalent molecular interactions.

To enable sensitive detection and quantification of covalently labeled target molecules, radiolabeled isotopes are frequently incorporated into the benzophenone photophore. The choice of isotope and labeling position is critical for achieving high specific activity without altering the compound's binding characteristics. Tritium (B154650) (³H) is a common choice due to its high specific activity and low energy beta emission, which is suitable for autoradiography and liquid scintillation counting.

The synthesis of radiolabeled this compound analogs typically involves the use of a radiolabeled precursor. For instance, tritiated this compound can be synthesized by coupling glycine (B1666218) with a tritiated 4-benzoylbenzoic acid. The tritium atoms are often introduced onto the terminal phenyl ring of the benzophenone core, as this position is generally less involved in critical binding interactions compared to the glycine-linked ring. This can be achieved through catalytic tritium exchange on a halogenated precursor (e.g., 4-(4-bromobenzoyl)benzoic acid) or by using a radiolabeled starting material like [³H]benzene in a Friedel-Crafts acylation reaction.

Table 1: Examples of Radiolabeled Precursors for this compound Analogs

| Isotope | Labeled Precursor Example | Labeling Position | Resulting Analog | Detection Method |

|---|---|---|---|---|

| Tritium (³H) | [ring-³H]4-Benzoylbenzoic acid | Terminal phenyl ring | N-(4-[ring-³H]Benzoylbenzoyl)glycine | Liquid Scintillation, Autoradiography |

| Carbon-14 (B1195169) (¹⁴C) | 4-([carbonyl-¹⁴C]Benzoyl)benzoic acid | Ketone carbonyl carbon | N-(4-([carbonyl-¹⁴C]Benzoyl)benzoyl)glycine | Liquid Scintillation, Autoradiography |

| Iodine-125 (¹²⁵I) | 4-(4-Hydroxybenzoyl)benzoic acid* | Terminal phenyl ring (para) | N-(4-(4-[¹²⁵I]iodobenzoyl)benzoyl)glycine | Gamma Counting, Autoradiography |

Note: The precursor 4-(4-hydroxybenzoyl)benzoic acid is first coupled to glycine and then subjected to radioiodination (e.g., using Na¹²⁵I and Chloramine-T).

As an alternative to radioactivity, fluorescence provides a safer and often more versatile method for detecting labeled targets. Fluorescent analogs of this compound are designed by covalently attaching a fluorophore to the core structure. The primary challenge in designing such probes is to ensure that the bulky, often charged fluorophore does not sterically or electrostatically hinder the interaction with the target protein.

Synthetic strategies typically involve modifying the glycine portion of the molecule. For example, instead of glycine, a lysine (B10760008) residue can be used, providing a free primary amine on its side chain (the ε-amino group) for conjugation with an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. Alternatively, a fluorophore can be incorporated into an extended peptide chain. This places the fluorescent tag at a distance from the core binding moiety, minimizing potential interference.

Table 2: Strategies for Developing Fluorescent this compound Analogs

| Fluorophore Class | Example Dye | Conjugation Strategy | Potential Attachment Point |

|---|---|---|---|

| Dansyl | Dansyl chloride | Amine conjugation | ε-amino group of a lysine analog (N-(4-Benzoylbenzoyl)lysine) |

| Nitrobenzoxadiazole (NBD) | NBD-Cl | Amine conjugation | Terminal amine of an ethylenediamine (B42938) spacer attached to the glycine carboxyl |

| Fluorescein | Fluorescein isothiocyanate (FITC) | Amine conjugation | N-terminus of a dipeptide extension (e.g., Lys-Gly) |

| Rhodamine | Tetramethylrhodamine (TRITC) | Amine conjugation | ε-amino group of a lysine analog |

Structural Modifications on the Benzoyl Moiety and Glycine Backbone

Systematic structural modifications are crucial for probing structure-activity relationships (SAR) and optimizing the affinity, selectivity, and pharmacokinetic properties of this compound. These modifications target both the aromatic benzoyl rings and the amino acid backbone.

Introducing substituents onto the benzoyl rings can profoundly influence the molecule's electronic properties, lipophilicity, and potential for specific intermolecular interactions like hydrogen or halogen bonding.

Halogenation: The synthesis of halogenated derivatives (F, Cl, Br) is typically achieved by starting with a correspondingly substituted 4-benzoylbenzoic acid. For example, N-(4-(4-chlorobenzoyl)benzoyl)glycine is prepared by coupling 4-(4-chlorobenzoyl)benzoic acid with glycine methyl ester, followed by saponification. Halogens can enhance binding affinity through favorable interactions (e.g., halogen bonds with backbone carbonyls of a protein) or by altering the electron density of the benzophenone ketone, which can modulate its photoreactivity.

Alkoxylation: The introduction of alkoxy groups, such as methoxy (B1213986) (-OCH₃), is accomplished using a similar synthetic route starting from an alkoxy-substituted precursor (e.g., 4-(4-methoxybenzoyl)benzoic acid). Methoxy groups can act as hydrogen bond acceptors and increase the polarity of the molecule, potentially improving solubility while also influencing binding orientation.

Table 3: Representative Substituted this compound Analogs and Precursors

| Substituent (X) | Position | Key Precursor | Potential Effect on Properties |

|---|---|---|---|

| -Cl | 4'-position | 4-(4-Chlorobenzoyl)benzoic acid | Increases lipophilicity; potential for halogen bonding. |

| -F | 4'-position | 4-(4-Fluorobenzoyl)benzoic acid | Can improve metabolic stability and membrane permeability. |

| -OCH₃ | 4'-position | 4-(4-Methoxybenzoyl)benzoic acid | Acts as H-bond acceptor; increases polarity. |

| -CF₃ | 3'-position | 4-(3-(Trifluoromethyl)benzoyl)benzoic acid | Strong electron-withdrawing group; increases lipophilicity. |

Replacing the single glycine residue with a dipeptide or a longer amino acid chain extends the molecular probe, allowing it to access adjacent pockets or subsites within a target's binding domain. This strategy can significantly enhance binding affinity and selectivity by establishing additional points of contact.

The synthesis involves standard peptide coupling techniques. For instance, this compound can be activated (e.g., as an NHS ester) and then coupled to the N-terminus of a second amino acid, such as alanine (B10760859) or another glycine, to form N-(4-benzoylbenzoyl)glycyl-alanine or N-(4-benzoylbenzoyl)glycyl-glycine, respectively. The choice of the second amino acid allows for the introduction of different side chains (e.g., methyl for alanine), which can be used to probe for hydrophobic or stereospecific interactions.

Table 4: Dipeptide Analogs of this compound

| Peptide Chain | Full Chemical Name | Key Structural Change | Potential Advantage |

|---|---|---|---|

| -Gly-Gly | N-(N-(4-Benzoylbenzoyl)glycyl)glycine | Extension with a flexible glycine linker. | Increased length and flexibility; additional H-bond sites. |

| -Gly-Ala | N-(N-(4-Benzoylbenzoyl)glycyl)alanine | Introduction of a chiral methyl side chain. | Probes for stereospecific and hydrophobic interactions. |

| -Gly-β-Ala | N-(N-(4-Benzoylbenzoyl)glycyl)-β-alanine | Increased backbone length by one carbon. | Alters spacing and conformational freedom. |

Chemo- and Regioselective Synthesis of Complex Benzoylbenzoyl-Glycine Derivatives

The synthesis of more complex analogs requires precise control over chemical reactivity at different sites within the molecule. Chemo- and regioselectivity are paramount when multiple functional groups or positions could potentially react.

Chemoselectivity: The this compound structure contains a ketone, an amide, and a carboxylic acid. Selective modification of one group in the presence of others is a common challenge. For example, the selective reduction of the benzophenone ketone to a secondary alcohol (benzhydrol) can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) at low temperatures. This reaction leaves the more stable amide and carboxylate groups untouched. In contrast, a stronger reagent like lithium aluminum hydride (LiAlH₄) would non-selectively reduce all three functional groups.

Regioselectivity: Directing a reaction to a specific position on one of the two phenyl rings is a challenge of regioselectivity. The reactivity of each ring is governed by the electronic effects of its substituents. The ring attached to the glycine moiety is activated by the electron-donating amide group (an ortho-, para-director), while the terminal phenyl ring is deactivated by the electron-withdrawing ketone (a meta-director). For example, electrophilic aromatic substitution, such as nitration, would preferentially occur at the positions ortho to the amide group. To achieve substitution on the terminal ring, one would typically start with an already-substituted benzoyl chloride and use it in a Friedel-Crafts acylation with a suitable aromatic compound.

Table 5: Examples of Chemo- and Regioselective Reactions

| Reaction Type | Target Site | Reagent/Conditions | Outcome | Selectivity Type |

|---|---|---|---|---|

| Ketone Reduction | Benzophenone C=O | NaBH₄, Methanol (B129727), 0 °C | Selective reduction to a secondary alcohol. | Chemoselective |

| Nitration | Phenyl ring adjacent to amide | HNO₃ / H₂SO₄ | Nitration at the position ortho to the amide group. | Regioselective |

| Carboxylic Acid Esterification | Glycine -COOH | CH₃OH, H⁺ (cat.) | Formation of methyl ester without affecting other groups. | Chemoselective |

| Friedel-Crafts Acylation | Synthesis of substituted core | 3-Nitrobenzoyl chloride + Anisole + AlCl₃ | Forms 4-(4-methoxybenzoyl)-3'-nitrobenzoic acid. | Regioselective |

Biochemical and Enzymatic Interactions of N 4 Benzoylbenzoyl Glycine and Its Analogs

Investigation of Glycine (B1666218) N-Acyltransferases and Their Substrates

Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that plays a crucial role in the detoxification of xenobiotic and endogenous carboxylic acids. medchemexpress.comnih.gov This enzyme is part of the phase II metabolic detoxification pathway and facilitates the conjugation of various acyl-CoA molecules with glycine. medchemexpress.comtums.ac.ir The process converts carboxylic acids, such as benzoic acid and salicylic (B10762653) acid, into less lipophilic conjugates that are more readily excreted. medchemexpress.commedchemexpress.com The general reaction involves the transfer of an acyl group from a thioester, typically an acyl-coenzyme A (acyl-CoA), to the amino group of glycine, forming an N-acylglycine and releasing coenzyme A (CoA). rndsystems.commdpi.com This enzymatic action is vital for preventing the sequestration of free CoA and maintaining mitochondrial energy balance. medchemexpress.com

Enzyme Kinetic Analysis of Benzoyl-CoA:Glycine N-Benzoyltransferase

Benzoyl-CoA:Glycine N-Benzoyltransferase (EC 2.3.1.71) catalyzes the formation of N-benzoylglycine (hippuric acid) from benzoyl-CoA and glycine. researchgate.net This reaction is a key step in the metabolism of benzoate (B1203000). rndsystems.comarvojournals.org Kinetic studies of the bovine liver mitochondrial enzyme have shown that the reaction mechanism is sequential. researchgate.net This mechanism involves the acyl-CoA substrate binding to the enzyme first, followed by the addition of glycine. Subsequently, CoA is released, and finally, the peptide product, N-benzoylglycine, dissociates from the enzyme. researchgate.net

Apparent Michaelis-Menten constants (Km) have been determined for the substrates, revealing a significantly higher affinity for the acyl-CoA substrate compared to the amino acid acceptor. For the bovine enzyme, the apparent Km values for the preferred acyl-CoA substrates are in the 10⁻⁵ M range, whereas for glycine, the values are much higher, typically greater than 10⁻³ M. researchgate.net A study characterizing recombinant mouse GLYAT (mGLYAT) reported a (kcat/Km)app value of (4.5 ± 0.27) × 10⁵ M⁻¹s⁻¹ for benzoyl-CoA and (5.2 ± 0.20) × 10² M⁻¹s⁻¹ for glycine, highlighting benzoyl-CoA as the substrate with the highest catalytic efficiency. medchemexpress.com Further research on human GLYAT variants has also been conducted to understand the kinetic mechanism over a wide range of substrate concentrations, revealing cooperative substrate binding that fits a two-substrate Hill equation. researchgate.net

| Enzyme Source | Substrate | Parameter | Value | Reference |

|---|---|---|---|---|

| Bovine Liver Mitochondria | Acyl-CoA Substrates | Apparent Km | ~10-5 M | researchgate.net |

| Bovine Liver Mitochondria | Glycine | Apparent Km | >10-3 M | researchgate.net |

| Recombinant Mouse GLYAT | Benzoyl-CoA | (kcat/Km)app | (4.5 ± 0.27) × 105 M-1s-1 | medchemexpress.com |

| Recombinant Mouse GLYAT | Glycine | (kcat/Km)app | (5.2 ± 0.20) × 102 M-1s-1 | medchemexpress.com |

Substrate Specificity and Affinity Profiling

Glycine N-acyltransferase exhibits distinct substrate specificity for both its acyl donor (acyl-CoA) and amino acceptor (amino acid).

Acyl Donor Specificity: The enzyme shows a strong preference for benzoyl-CoA. tums.ac.irmedchemexpress.com Studies on bovine liver mitochondrial enzymes identified specificity for benzoyl-CoA, salicyl-CoA, and certain short straight and branched-chain fatty acyl-CoA esters. researchgate.net Research using human liver enzyme preparations confirmed that the highest relative activity was obtained with benzoyl-CoA (100%), followed by substrates like butyryl-CoA (28%), salicylyl-CoA (22%), heptanoyl-CoA (9.5%), and isovaleryl-CoA (9.1%). tums.ac.ir The catalytic efficiency, measured as V/K values, tends to decrease as the acyl-chain length increases from C2 to C10. medchemexpress.com Longer-chain acyl-CoA thioesters, such as lauroyl-CoA, are generally not considered substrates for GLYAT. medchemexpress.com Interestingly, oleoyl-CoA was found to be an inhibitor of mouse GLYAT, but not a substrate. medchemexpress.com

Amino Acceptor Specificity: The enzyme demonstrates a very high preference for glycine as the acyl acceptor. medchemexpress.comresearchgate.net In a study of recombinant mouse GLYAT, only glycine and its methyl and ethyl esters served as effective substrates. medchemexpress.com Other structurally similar amino acids and compounds, such as L-alanine, β-alanine, L-serine, and ethanolamine, were not substrates, although they could act as low-affinity inhibitors. medchemexpress.com While some studies on the bovine enzyme noted that L-asparagine or L-glutamine could also serve as acyl acceptors, glycine remains the preferred substrate. researchgate.net

| Substrate Type | Substrate | Activity/Affinity | Enzyme Source | Reference |

|---|---|---|---|---|

| Acyl Donor | Benzoyl-CoA | Highest Activity (100%) | Human Liver | tums.ac.ir |

| Acyl Donor | Salicyl-CoA | High Specificity | Bovine Liver | researchgate.net |

| Acyl Donor | Butyryl-CoA | 28% Relative Activity | Human Liver | tums.ac.ir |

| Acyl Donor | Isovaleryl-CoA | 9.1% Relative Activity | Human Liver | tums.ac.ir |

| Acyl Donor | Oleoyl-CoA | Inhibitor, not a substrate | Mouse (recombinant) | medchemexpress.com |

| Amino Acceptor | Glycine | Preferred Substrate | Bovine, Mouse | medchemexpress.comresearchgate.net |

| Amino Acceptor | Glycine Methyl Ester | Substrate | Mouse (recombinant) | medchemexpress.com |

| Amino Acceptor | L-Alanine | Not a substrate | Mouse (recombinant) | medchemexpress.com |

| Amino Acceptor | β-Alanine | Not a substrate | Mouse (recombinant) | medchemexpress.com |

Modulation of Purinergic Receptors by 4-Benzoylbenzoyl-Containing Ligands

The 4-benzoylbenzoyl chemical moiety, when attached to adenosine (B11128) triphosphate (ATP), creates a potent pharmacological tool for studying purinergic receptors, particularly the P2X receptor family. These receptors are ATP-gated ion channels involved in a wide array of physiological processes. frontiersin.orgnih.gov

Functional Characterization of P2X7 Receptor Activation by 2',3'-O-(4-Benzoylbenzoyl)ATP (BzATP)

2',3'-O-(4-Benzoylbenzoyl)ATP, commonly known as BzATP, is a prototypic and potent agonist of the P2X7 receptor. tums.ac.irrndsystems.com It generally exhibits a 5- to 10-fold greater potency than the endogenous agonist, ATP. rndsystems.comtocris.com Activation of the P2X7 receptor by BzATP results in the rapid opening of an integral ion channel permeable to small cations like Ca²⁺. arvojournals.orgresearchgate.net This initial activation is a key signaling event in cells expressing P2X7, such as those of the immune system. physoc.org

The sensitivity of the P2X7 receptor to BzATP shows significant species-dependent differences. For instance, the EC₅₀ values for rat, human, and mouse P2X7 receptors are 3.6 µM, 7 µM, and 285 µM, respectively. medchemexpress.comrndsystems.commedchemexpress.cn If the stimulation by BzATP is prolonged for several seconds, a secondary event occurs: the gradual formation of a larger, non-selective membrane pore. researchgate.netnih.gov This pore allows the passage of larger molecules and is a hallmark of P2X7 receptor function, often leading to downstream events like inflammation and cell death. mdpi.comresearchgate.net While BzATP is most renowned for its effects on P2X7, it also demonstrates activity at other P2X subtypes, such as P2X1, and can act as a partial agonist at P2Y₁ receptors. rndsystems.comtocris.comnih.gov

Exploration of Adenosine Receptor Activation via Metabolites of BzATP

The effects of BzATP are not exclusively mediated by direct P2X7 receptor activation; its metabolites can also engage other purinergic signaling pathways. Extracellular BzATP can be hydrolyzed by ectonucleotidases, leading to the formation of 2'(3')-O-(4-benzoylbenzoyl)adenosine (Bz-adenosine). nih.govfrontiersin.orgnih.gov This metabolite, Bz-adenosine, is not believed to directly activate adenosine receptors. frontiersin.org

Instead, a proposed mechanism involves its transport into the cell via nucleoside transporters. frontiersin.org Intracellularly, Bz-adenosine can be further metabolized to adenosine. This newly formed adenosine is then released back into the extracellular space, where it can activate presynaptic adenosine A₁ receptors (A₁Rs). nih.govfrontiersin.orgnih.gov The activation of these A₁Rs can, in turn, inhibit neurotransmitter release, demonstrating an indirect pathway through which BzATP can exert its physiological effects, distinct from its direct action on P2X7 receptors. nih.govfrontiersin.org

Ligand-Induced Conformational Changes in P2X Receptors

P2X receptors are trimeric channels, and the binding of an agonist like ATP or BzATP to sites at the interface between subunits induces substantial conformational changes. frontiersin.orgnih.govbiorxiv.org These structural rearrangements are fundamental to the process of "gating," which is the transition of the channel from a closed to an open state. frontiersin.orgnih.gov

Upon agonist binding, domains within the large extracellular loop of the receptor, sometimes described as resembling a dolphin-like shape with "head," "flipper," and "fin" regions, move relative to one another. biorxiv.orgnih.gov This movement, likened to the tightening of open jaws, propagates from the ligand-binding site down through the receptor's body to the transmembrane domains that form the ion pore. nih.govbiorxiv.org This propagation ultimately results in the opening of the channel, allowing cation influx. frontiersin.org Molecular docking studies suggest that the distal benzoyl group of BzATP lies in close proximity to specific amino acid residues, such as Lys-127 in the rat P2X7 receptor, which may explain its increased potency compared to ATP. nih.govresearchgate.net Photoaffinity labeling studies using BzATP have also been employed to investigate the relationship between ligand occupancy and channel gating, providing further insight into these complex conformational dynamics. frontiersin.org

Interactions with Other Enzymes and Protein Targets

Competitive Inhibition of Chloroplast ATP Synthetase by 3'-O-(4-Benzoyl)benzoyl ADP (BzADP)

The photoreactive nucleotide analog 3'-O-(4-Benzoyl)benzoyl ADP (BzADP) has been identified as a potent inhibitor of chloroplast ATP synthetase (CF1). wikipedia.org Research shows that BzADP is not a substrate for photophosphorylation. Instead, it functions as a strong competitive inhibitor with respect to both ADP in photophosphorylation and ATP in ATP hydrolysis and Pi-ATP exchange reactions. wikipedia.org

The analog binds tightly to the membrane-bound CF1 enzyme, where it competes with the binding of ADP. wikipedia.org This action prevents the inactivation of the enzyme that can be caused by the tight binding of ADP. wikipedia.org The inhibition constant (Ki) for BzADP is in the range of 2-25 μM. wikipedia.org A key feature of BzADP is its photoreactive nature; upon irradiation with long-wavelength ultraviolet light, the tightly bound BzADP molecule becomes covalently attached to both the α and β subunits of the chloroplast ATP synthetase enzyme. wikipedia.org

| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Mechanism of Action | Photo-labeling Target |

|---|---|---|---|---|---|

| 3'-O-(4-Benzoyl)benzoyl ADP (BzADP) | Chloroplast ATP Synthetase (CF1) | Competitive (with respect to ADP and ATP). wikipedia.org | 2-25 μM. wikipedia.org | Binds tightly to the enzyme, competing with ADP binding. wikipedia.org | Covalently attaches to both α and β subunits upon UV irradiation. wikipedia.org |

Characterization of ATP-Binding Sites in AAA ATPases Using BzATP

AAA (ATPases Associated with diverse cellular Activities) ATPases are a superfamily of enzymes involved in numerous cellular processes, from DNA replication to protein degradation. nih.gov The photoreactive ATP analog, 3'-O-(4-Benzoyl)benzoyl ATP (BzATP), serves as a valuable tool for characterizing the nucleotide-binding sites within these complex enzymes. ebi.ac.uk

One notable example is the study of the vacuolar (H+)-ATPase (V-ATPase), a member of the AAA family, from bovine clathrin-coated vesicles. ebi.ac.uk In these studies, BzATP was not a substrate for the V-ATPase but acted as a noncovalent inhibitor. ebi.ac.uk Upon photoactivation by irradiation, BzATP was found to primarily modify the 58-kDa B subunit of the enzyme. Complete inhibition of V-ATPase activity was achieved upon the modification of just one B subunit per V-ATPase complex. ebi.ac.uk

Further investigation revealed that BzATP modifies a rapidly exchangeable site (half-life < 2 minutes) that does not correspond to a catalytic site on the A subunit. ebi.ac.uk This indicates that the noncatalytic nucleotide-binding site modified by BzATP is rapidly exchangeable. The site of BzATP modification on the B subunit was localized to the amino acid region between Isoleucine-164 and Glutamine-171. ebi.ac.uk This research demonstrates the utility of BzATP in identifying and characterizing specific noncatalytic, regulatory nucleotide-binding sites within the complex machinery of AAA ATPases. ebi.ac.uk

| Probe | Target Enzyme | Binding Site Characterized | Location of Modification | Effect of Modification |

|---|---|---|---|---|

| 3'-O-(4-Benzoyl)benzoyl ATP (BzATP) | Vacuolar (H+)-ATPase (V-ATPase) | Rapidly exchangeable, noncatalytic nucleotide binding site. ebi.ac.uk | B subunit, localized to the Ile164-Gln171 region. ebi.ac.uk | Complete inhibition of V-ATPase activity. ebi.ac.uk |

Amidohydrolase-Mediated Hydrolysis of N-Benzoylglycine Analogs

The hydrolysis of N-benzoylglycine (hippurate) and its analogs is catalyzed by a specific class of enzymes known as hippurate hydrolases. wikipedia.org These enzymes belong to the family of hydrolases that act on carbon-nitrogen bonds in linear amides, and the systematic name for this enzyme class is N-benzoylamino-acid amidohydrolase (EC 3.5.1.32). wikipedia.org The reaction involves the cleavage of the amide bond in hippurate using water to yield benzoate and glycine as products. wikipedia.orgmicrobeonline.com

Detailed characterization of the hippurate hydrolase from the bacterium Campylobacter jejuni has provided significant insight into its structure and function. nih.govresearchgate.net The purified recombinant enzyme is a homotetramer and a metallocarboxypeptidase that contains zinc ions, which are likely involved in catalysis. nih.govresearchgate.net The enzyme exhibits optimal activity at a pH of 7.5 and a temperature of 50°C. nih.govresearchgate.net

Studies of its substrate specificity show that the enzyme hydrolyzes various carboxypeptidase substrates, with its highest activity observed against N-benzoyl-linked small aliphatic amino acids. nih.govresearchgate.net This demonstrates its ability to act on analogs of N-benzoylglycine. Through site-directed mutagenesis, several specific amino acid residues—Asp(76), Aps(104), Glu(134), Glu(135), His(161), and His(356)—have been identified as critical for the catalytic activity of the enzyme. nih.gov

| Enzyme Property | Description for Campylobacter jejuni Hippurate Hydrolase |

|---|---|

| Enzyme Class | N-benzoylamino-acid amidohydrolase (EC 3.5.1.32). wikipedia.org |

| Reaction Catalyzed | N-benzoylglycine + H₂O → Benzoate + Glycine. wikipedia.org |

| Enzyme Type | Zinc metallocarboxypeptidase. nih.govresearchgate.net |

| Optimal Conditions | pH 7.5, 50°C. nih.govresearchgate.net |

| Substrate Specificity | Highest activity against N-benzoyl-linked small aliphatic amino acids. nih.govresearchgate.net |

| Key Catalytic Residues | Asp(76), Aps(104), Glu(134), Glu(135), His(161), His(356). nih.gov |

Molecular Recognition and Binding Dynamics

Characterization of Ligand-Protein Interaction Sites

Defining the precise location where a ligand binds to a protein is crucial for understanding its mechanism of action. Techniques such as photoaffinity labeling and affinity profiling with structural analogs are instrumental in mapping these interaction domains.

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding site of a ligand on a target protein. nih.gov This method utilizes a probe that can bind reversibly to its target and, upon activation with light, forms a highly reactive intermediate that creates a covalent bond with nearby amino acid residues. nih.gov The 4-benzoylbenzoyl group, a key feature of N-(4-Benzoylbenzoyl)glycine, is a benzophenone (B1666685) derivative widely used for this purpose. nih.gov

Upon irradiation with UV light, the benzophenone moiety undergoes a transition to an excited triplet state, which can then abstract a hydrogen atom from a nearby C-H bond within the protein's binding pocket. This process results in the formation of a stable, covalent carbon-carbon bond, permanently "labeling" the protein at or near the binding site. nih.gov

An example illustrating this principle is the use of [32P]3'-O-(4-benzoyl)benzoyl ATP ([32P]BzATP) to identify P2Y-purinergic receptors. In these studies, photolysis of membranes pre-labeled with [32P]BzATP led to the successful incorporation of the radiolabel into a protein of approximately 53,000 Da. nih.gov This covalent labeling was specific, as it was inhibited by other ATP and ADP analogs in a manner consistent with the pharmacology of the P2Y receptor. nih.gov This approach demonstrates how the 4-benzoylbenzoyl moiety, as present in this compound, can be used to covalently tag and subsequently identify a ligand's binding domain.

The binding affinity of a ligand for its target is a critical determinant of its biological activity. Studies on various glycine (B1666218) analogs have shed light on the structural requirements for high-affinity binding to glycine sites, such as those on the NMDA receptor. nih.govnih.gov While specific affinity data for this compound is not detailed in the available literature, general principles derived from analog studies can provide insight.

Key structural features influencing the binding of ligands to glycine sites have been identified. High affinity generally requires the ligand to be a zwitterionic amino acid. nih.gov Furthermore, steric hindrance around the amino group is detrimental to binding potency, suggesting that bulky substituents in this position may reduce affinity. nih.gov The specific conformation of the molecule is also crucial; a dihedral angle of 90° between the carboxylate group and the ammonium (B1175870) nitrogen is often preferred for high-affinity interactions. nih.gov

Table 1: General Structural Requirements for High-Affinity Binding at Glycine Sites This table is generated based on data from studies of various glycine analogs.

| Feature | Requirement for High Affinity | Rationale |

|---|---|---|

| Ionic State | Zwitterionic form required | Facilitates key electrostatic interactions within the binding site. nih.gov |

| Amino Group | Minimal steric congestion | Bulky substituents can clash with residues in the binding pocket, reducing potency. nih.gov |

| Conformation | ~90° dihedral angle (carboxylate to ammonium N) | Preferred geometry for optimal fit and interaction with receptor residues. nih.gov |

| Backbone Position | Specific spatial orientation relative to N-carboxylate axis | Avoids steric clashes with the receptor, defining a "receptor-required-space". nih.gov |

These principles suggest that the affinity of this compound would be determined by how well its glycine portion can adopt the required conformation within a binding site, balanced against the steric and electronic contributions of the large 4-benzoylbenzoyl group.

Role of the 4-Benzoylbenzoyl Moiety in Molecular Recognition

Molecular recognition involves a combination of non-covalent interactions that allow a ligand and its target protein to bind with specificity. The 4-benzoylbenzoyl moiety of this compound contributes to this process in two significant ways.

First, as previously discussed, its primary and most documented role is that of a photo-cross-linker. nih.govnih.gov This function is a form of molecular recognition that becomes permanent upon photoactivation, covalently locking the ligand into its binding site. This allows for the unequivocal identification of interacting proteins that might otherwise have transient or low-affinity interactions.

Allosteric Modulation and Multi-Site Interactions in Target Proteins

Allosteric modulators are molecules that bind to a protein at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.govnih.gov This mechanism is a key feature of many therapeutic drugs and endogenous regulatory molecules. nih.gov

Proteins that bind glycine, such as the inhibitory glycine receptor (GlyR), are well-known targets for allosteric modulation. nih.govox.ac.uk Various molecules, including neurosteroids, zinc, and certain lipids, can bind to allosteric sites on the GlyR to enhance or inhibit its function. nih.gov For instance, studies have identified N-acyl amino acids, a class of compounds structurally related to this compound, as positive allosteric modulators of GlyRs. Specifically, N-oleoyl glycine was found to significantly enhance glycine-induced currents by causing a dose-dependent leftward shift in the glycine concentration-response curve, effectively increasing the receptor's sensitivity to its agonist. bohrium.com

While these findings demonstrate that the GlyR is susceptible to modulation by N-acyl amino acids, there is no direct evidence from the available research to indicate that this compound itself acts as an allosteric modulator. Its large benzoylbenzoyl group differentiates it from simpler N-acyl glycines, and whether it can bind to and modulate an allosteric site on a target protein remains a subject for empirical investigation.

Dynamics of Ligand Binding and Dissociation

Understanding a ligand-protein interaction fully requires not just knowledge of the binding affinity at equilibrium (defined by the dissociation constant, KD), but also the kinetics of the interaction—that is, the rates of association (k_on) and dissociation (k_off). These kinetic parameters can be crucial for a molecule's biological effect.

Studies have characterized the binding kinetics for glycine itself at various proteins. For example, the binding of glycine to its transport proteins in channel catfish brain has been shown to display saturation kinetics, with a measured dissociation constant of 7.38 µM. nih.gov Similarly, the KD for glycine binding to its receptors in different regions of the rat central nervous system has been determined, revealing both high- and low-affinity sites. nih.gov

However, specific kinetic data detailing the association and dissociation rates for this compound are not available in the reviewed literature. The addition of the bulky, hydrophobic 4-benzoylbenzoyl group to the glycine scaffold would be expected to significantly alter the binding and dissociation dynamics compared to glycine alone. The initial association might be influenced by long-range electrostatic interactions guided by the glycine zwitterion, followed by a conformational rearrangement to accommodate the benzoylbenzoyl group in a hydrophobic pocket. The dissociation rate would likely be slower than that of glycine, assuming the benzoylbenzoyl moiety establishes significant favorable contacts within the binding site.

Mechanistic Investigations of Chemical and Biochemical Reactivity

Elucidation of Reaction Mechanisms in Synthetic Pathways for N-(4-Benzoylbenzoyl)glycine

The synthesis of this compound, analogous to the preparation of hippuric acid, is fundamentally governed by the principles of nucleophilic acyl substitution. globalconference.info This class of reactions is central to the formation of amides from carboxylic acid derivatives and amines.

The formation of the amide bond in this compound typically proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com A common laboratory synthesis involves the reaction of glycine (B1666218) with a more reactive derivative of 4-benzoylbenzoic acid, such as 4-benzoylbenzoyl chloride. This process, often conducted under basic conditions (e.g., Schotten-Baumann reaction), follows a well-defined, two-step addition-elimination pathway. globalconference.infomasterorganicchemistry.com

The reaction is initiated by the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of the acyl chloride. This attack is facilitated by a base (like NaOH), which deprotonates the ammonium (B1175870) group of the glycine zwitterion, increasing the nucleophilicity of the nitrogen atom. The attack results in the formation of a transient tetrahedral intermediate where the original carbonyl oxygen becomes an oxyanion. masterorganicchemistry.comlibretexts.org In the subsequent elimination step, the tetrahedral intermediate collapses. The carbon-oxygen double bond of the carbonyl group is reformed, and the chloride ion, being a good leaving group, is expelled. youtube.com A final deprotonation step by the base yields the stable amide product, this compound, as its carboxylate salt, which is then protonated during acidic workup. globalconference.info

| Step | Description | Key Features |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of glycine attacks the carbonyl carbon of 4-benzoylbenzoyl chloride. | Forms a new C-N bond; breaks the C=O π bond. |

| 2. Formation of Tetrahedral Intermediate | A short-lived intermediate with a tetrahedral carbon and a negative charge on the oxygen is formed. | Represents the key addition step of the mechanism. |

| 3. Elimination of Leaving Group | The intermediate collapses, reforming the C=O double bond and expelling the chloride ion. | The stability of the leaving group (Cl-) drives this step forward. |

| 4. Deprotonation | A base removes the proton from the nitrogen atom, yielding the final amide product. | Results in the stable, neutral amide functional group. |

Detailed Mechanism of Enzyme Catalysis (e.g., Glycine N-Acyltransferase)

In biological systems, the conjugation of glycine with acyl groups is catalyzed by enzymes such as Glycine N-Acyltransferase (GLYAT). uniprot.orgwikipedia.org This mitochondrial enzyme plays a crucial role in the detoxification of xenobiotic and endogenous acyl-CoA molecules, including benzoyl-CoA, a close structural analog of 4-benzoylbenzoyl-CoA. wikipedia.orgresearchgate.netuniprot.org The reaction catalyzed is:

Acyl-CoA + Glycine ⇌ N-Acylglycine + CoA wikipedia.org

The catalytic mechanism of GLYAT follows a sequential pathway. nih.gov First, the acyl-CoA substrate binds to the enzyme's active site. Subsequently, glycine binds, positioning its amino group for nucleophilic attack. nih.gov Within the active site, a general base, likely a histidine residue (such as His263), deprotonates the amino group of glycine, enhancing its nucleophilicity. researchgate.net The activated glycine then attacks the carbonyl carbon of the thioester bond in the acyl-CoA substrate. researchgate.net This leads to the formation of a high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. researchgate.net The intermediate then collapses, breaking the thioester bond and releasing coenzyme A (CoA). The final N-acylglycine product subsequently dissociates from the enzyme, completing the catalytic cycle. nih.gov

| Enzyme | Substrates | Products | Catalytic Mechanism Type | Key Active Site Feature |

|---|---|---|---|---|

| Glycine N-Acyltransferase (GLYAT) | Acyl-CoA (e.g., Benzoyl-CoA), Glycine | N-Acylglycine, Coenzyme A | Sequential Ordered Bi Bi | General base (e.g., Histidine) for glycine activation |

Mechanistic Basis of Photoaffinity Labeling with Benzophenone (B1666685) Probes

The benzophenone moiety within this compound is a widely used photoreactive group for photoaffinity labeling. wikipedia.orgspringernature.com This technique is a powerful tool in chemical biology for identifying and mapping the binding sites of small molecules on their protein targets. nih.gov The process relies on the light-induced conversion of the chemically stable benzophenone group into a highly reactive species that can form a covalent bond with nearby molecules. researchgate.net

The mechanism is initiated by irradiating the benzophenone probe with UV light, typically at a wavelength of 350-360 nm. scispace.com This excites the benzophenone from its ground state (S₀) to a singlet excited state (S₁) via an n→π* transition. nih.gov The S₁ state is short-lived and rapidly undergoes intersystem crossing to a more stable triplet diradical state (T₁). nih.gov This triplet diradical is the key reactive species. It can abstract a hydrogen atom from a nearby C-H bond of an amino acid residue on a target protein. scispace.com This hydrogen abstraction generates a pair of radicals: a benzophenone-derived ketyl radical and a carbon-centered radical on the protein. scispace.com

Following hydrogen abstraction, the two resulting radicals (the ketyl radical on the probe and the amino acid radical on the target protein) rapidly combine in a radical recombination process. scispace.com This recombination forms a stable, covalent carbon-carbon bond, permanently cross-linking the photoaffinity probe to its target protein. springernature.com An advantage of benzophenone probes is their relative stability and specificity; the triplet diradical will preferentially react with C-H bonds but is less likely to be quenched by water, which allows for efficient labeling in aqueous biological systems. nih.gov The efficiency of cross-linking can, however, depend on factors like the length and flexibility of any linker connecting the benzophenone photophore to the ligand moiety. researchgate.net

| Step | Process | Intermediate/Product | Wavelength |

|---|---|---|---|

| 1. Photoexcitation | Absorption of UV light (n→π* transition) | Singlet excited state (S₁) | ~350-360 nm |

| 2. Intersystem Crossing | Conversion from singlet to triplet state | Triplet diradical state (T₁) | N/A |

| 3. Hydrogen Abstraction | Triplet diradical abstracts H• from a C-H bond on a target protein | Ketyl radical (on probe) and protein radical | N/A |

| 4. Radical Recombination | The two radicals combine | Stable covalent C-C bond (cross-linked product) | N/A |

Purinergic Receptor Signaling Mechanisms Modulated by 4-Benzoylbenzoyl-Containing Ligands

Ligands containing the 4-benzoylbenzoyl group are instrumental in studying purinergic signaling. A prominent example is 2'(3')-O-(4-benzoylbenzoyl)ATP (BzATP), a potent and relatively stable analog of ATP. frontiersin.org Purinergic receptors are a family of receptors that mediate cellular responses to extracellular nucleotides like ATP and ADP. They are broadly classified into P1 receptors (for adenosine) and P2 receptors (for ATP/ADP), with the P2 family further divided into P2X ion channels and P2Y G protein-coupled receptors. nih.govnih.gov

BzATP is a particularly potent agonist for the P2X7 receptor, a ligand-gated ion channel. frontiersin.org The binding of an agonist like BzATP to the extracellular domain of the P2X7 receptor induces a significant conformational change in the protein. This change leads to the rapid opening of a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ into the cell and the efflux of K⁺. nih.gov The sustained activation of the P2X7 receptor by a potent agonist such as BzATP can lead to the formation of a larger, non-selective pore, which allows the passage of molecules up to 900 Da. This larger pore formation is a hallmark of P2X7 activation and triggers a variety of downstream signaling events, including the activation of the NLRP3 inflammasome, release of pro-inflammatory cytokines like IL-1β, and ultimately, can lead to apoptotic cell death. frontiersin.org The 4-benzoylbenzoyl group in BzATP contributes to its high affinity and potent agonist activity at this receptor subtype.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(4-Benzoylbenzoyl)glycine. Through ¹H and ¹³C NMR experiments, the precise chemical environment of each proton and carbon atom can be mapped, confirming the connectivity and constitution of the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the two phenyl rings, the methylene (B1212753) (-CH₂) group of the glycine (B1666218) moiety, and the amide (N-H) proton. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing the substitution on the rings. The methylene protons would present as a doublet around δ 4.0 ppm, coupled to the amide proton. The amide proton itself would likely be a triplet in the δ 8.0-9.0 ppm range.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbonyl carbons (ketone and amide), the carboxyl carbon, the aromatic carbons, and the aliphatic methylene carbon. For comparison, the experimental NMR data for the analogue N-benzoylglycine in Dimethyl Sulfoxide-d6 (DMSO-d6) provides a foundational reference for these assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on N-benzoylglycine Analogue Data Predicted values are for illustrative purposes and based on the structure of this compound.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for conformational analysis, revealing through-space interactions between protons and helping to define the molecule's three-dimensional shape in solution.

Solution-state NMR is a powerful method for investigating the binding of ligands like this compound to protein targets at an atomic level. Techniques such as Chemical Shift Perturbation (CSP) or saturation transfer difference (STD) NMR are particularly informative.

In a CSP experiment, 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein are recorded in the absence and presence of the ligand. Upon binding, changes in the chemical environment of amino acid residues at the binding site lead to shifts in the positions of their corresponding peaks in the spectrum. By mapping these chemical shift changes onto the protein's structure, the ligand's binding site, or "epitope," can be precisely identified. This method is crucial for understanding the mechanism of action and for the rational design of more potent inhibitors.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion ([M-H]⁻ or [M+H]⁺) can be readily observed, confirming the compound's elemental composition.

Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of the molecular ion. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, key fragmentations are expected to occur at the labile amide bond. The fragmentation of the related compound, N-benzoylglycine, shows a characteristic loss of the glycine moiety, leading to a prominent benzoyl cation peak at m/z 105. cdnsciencepub.comnist.gov A similar fragmentation pathway is anticipated for this compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of N-acylglycines.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The spectrum of this compound would be characterized by several distinct peaks: a broad absorption from the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹), N-H stretching of the amide (around 3300 cm⁻¹), and sharp, intense absorptions from the three C=O groups (ketone, amide, and carboxylic acid) in the 1600-1750 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be visible. Data from the NIST database for N-benzoylglycine confirms these characteristic absorption regions. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound Based on standard IR correlation tables and data for N-benzoylglycine. nist.gov

X-ray Crystallography for Ligand-Protein Complex Structures and Solid-State Analysis of Benzoyl-Glycine Derivatives

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of molecules in the solid state. This technique can be applied to crystals of this compound itself or to co-crystals of the ligand bound to its protein target.

For solid-state analysis of the compound alone, crystallography reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. The crystal structure of N-benzoylglycine, for example, shows that molecules are linked by a three-dimensional network of O-H···O and N-H···O hydrogen bonds. rsc.org The molecule itself is characterized by three twisted planes corresponding to the phenyl, amide, and carboxylic acid groups. rsc.org

When applied to a ligand-protein complex, X-ray crystallography offers an unparalleled view of the binding pocket. It allows for the direct visualization of all interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the ligand and the protein. This structural information is invaluable for structure-based drug design, enabling the optimization of ligand affinity and selectivity.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for analyzing the purity of this compound and for its purification. Reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid), is most commonly employed.

The retention time of the compound is a characteristic property under specific chromatographic conditions (flow rate, gradient, and column type). By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, its purity can be accurately quantified, often with detection by UV-Vis spectroscopy at the wavelength of maximum absorbance for the benzoyl chromophores.

Table 4: Illustrative Reversed-Phase HPLC Parameters for Analysis

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, this compound, with its carboxylic acid and amide functional groups, is a polar and non-volatile molecule. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, derivatization is necessary to convert the polar functional groups into more volatile, less reactive moieties.

The primary sites for derivatization on the this compound molecule are the carboxylic acid (-COOH) and the amide (-NH-) protons. A common and effective method for derivatizing such compounds is silylation. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be employed. These reagents replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively, thereby increasing the volatility of the molecule.

Another potential derivatization strategy involves esterification of the carboxylic acid group, for example, by reaction with an alcohol in the presence of an acid catalyst. This would convert the -COOH group to a less polar and more volatile ester.

The choice of derivatization reagent and reaction conditions would need to be optimized to ensure complete derivatization and prevent any degradation of the this compound molecule. The resulting volatile derivative could then be analyzed by GC-Mass Spectrometry (GC-MS) to obtain information about its retention time and mass fragmentation pattern, which would be characteristic of the specific derivative formed.

Table 1: Potential Derivatization Strategies for GC Analysis of this compound

| Derivatization Method | Reagent Example | Target Functional Group(s) | Expected Derivative |

| Silylation | BSTFA or MTBSTFA | Carboxylic Acid (-COOH), Amide (-NH-) | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS) derivative |

| Esterification | Methanol/HCl | Carboxylic Acid (-COOH) | Methyl ester derivative |

This table is based on general chemical principles and derivatization techniques commonly applied to similar compounds.

Thermal Analysis (e.g., Thermogravimetric Analysis) for Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are crucial for understanding the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not available, insights can be drawn from the thermal behavior of structurally related compounds like N-benzoyl glycine (hippuric acid) and glycine itself.

N-benzoyl glycine has been reported to be thermally stable up to 210°C, with a melting point around 188.32°C. Its decomposition begins after melting, indicating a certain level of thermal robustness. Glycine, the parent amino acid, exhibits decomposition in the range of 220°C to 280°C. The decomposition of glycine is known to produce gases such as ammonia (B1221849) (NH₃), water (H₂O), and carbon dioxide (CO₂), along with solid residues that can include peptides like glycylglycine (B550881) and cyclic compounds such as 2,5-piperazinedione.

For this compound, the presence of the additional benzoylbenzoyl moiety is expected to influence its thermal stability. The larger, more rigid aromatic structure may lead to a higher melting point and potentially increased thermal stability compared to N-benzoyl glycine.

The decomposition of this compound would likely proceed through the cleavage of the amide bond and the decarboxylation of the glycine moiety at elevated temperatures. The expected volatile decomposition products would include carbon dioxide, water, and ammonia, similar to other amino acid derivatives. The benzoylbenzoyl portion of the molecule would likely decompose at higher temperatures, potentially forming various aromatic fragments.

A hypothetical TGA analysis would reveal the onset temperature of decomposition and the percentage of mass loss at different temperature ranges, providing a quantitative measure of its thermal stability. Differential Scanning Calorimetry (DSC) could be used in conjunction with TGA to identify the temperatures of melting and other thermal transitions.

Table 2: Thermal Properties of this compound and Related Compounds

| Compound | Melting Point (°C) | Decomposition Onset (°C) | Key Decomposition Products |

| This compound | Not Reported | Not Reported | Expected: CO₂, H₂O, NH₃, aromatic fragments |

| N-Benzoyl glycine (Hippuric Acid) | ~188 | ~210 | Not specified in provided results |

| Glycine | Decomposes | 220-280 | H₂O, NH₃, CO₂, glycylglycine, 2,5-piperazinedione |

Data for N-benzoyl glycine and Glycine are sourced from existing literature. The information for this compound is predictive.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating parameters such as optimized geometry, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), DFT can predict a molecule's stability, reactivity, and spectroscopic properties. niscpr.res.innih.gov

While specific DFT studies on N-(4-Benzoylbenzoyl)glycine are not widely published, extensive research on its core components, such as N-benzoyl glycine (B1666218), provides a strong theoretical framework. niscpr.res.inresearchgate.net For N-benzoyl glycine, calculations are typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p). niscpr.res.inresearchgate.net These studies yield optimized bond lengths and angles that are in good agreement with experimental X-ray diffraction data. niscpr.res.in

DFT calculations also allow for the prediction of vibrational spectra (Infrared and Raman), which can be correlated with experimental FT-IR and FT-Raman spectra to confirm molecular structure. rsc.org Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. Other electronic properties derived from DFT, such as molecular electrostatic potential (MESP), can reveal the regions of the molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Parameters for Glycine Derivatives This table presents typical data obtained from DFT calculations on related glycine compounds to illustrate the methodology, as specific data for this compound was not available in the search results.

| Parameter | Description | Typical Calculated Value (Example: N-benzoyl glycine) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~ 3.5 Debye |

| N-H Stretch Frequency | Vibrational frequency of the N-H bond, sensitive to hydrogen bonding. | Calculated: ~3468 cm⁻¹ niscpr.res.in |

| C=O Stretch Frequency | Vibrational frequency of the carbonyl group. | Calculated: ~1750 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its dynamic interactions with biological targets like proteins. mdpi.comnih.gov

MD simulations can be used to explore the conformational landscape of the molecule in different environments, such as in an aqueous solution or within a protein's binding pocket. ed.ac.uk This is particularly important for a flexible molecule like this compound, as its biological activity may depend on its ability to adopt a specific three-dimensional shape to fit into a receptor site. chemrxiv.org The simulations can reveal preferred conformations, the energy barriers between them, and how the presence of a binding partner influences its structure. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgddg-pharmfac.net For this compound and its analogs, QSAR can be a powerful tool to predict their biological potency and guide the synthesis of new, more active derivatives.

A QSAR study involves calculating a set of molecular descriptors for each compound in a training set with known biological activity. These descriptors quantify various aspects of the molecule's physicochemical properties, such as lipophilicity (e.g., ClogP), electronics (e.g., HOMO/LUMO energies, atomic charges), and sterics (e.g., molecular weight, surface area). atlantis-press.commdpi.com A statistical model is then developed to correlate these descriptors with the observed activity. uobasrah.edu.iq

Once a robust QSAR model is built and validated, it can be used to predict the activity of new, unsynthesized compounds based solely on their calculated descriptors. nih.gov For instance, by systematically modifying the structure of this compound—such as by altering substituents on the benzoyl rings—a library of virtual compounds can be generated. The QSAR model can then rapidly screen this library to prioritize the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. atlantis-press.com

Table 2: Example Descriptors for a Hypothetical QSAR Model of this compound Analogs This table illustrates the types of data used in a QSAR study. The values are hypothetical examples.

| Compound Analog | ClogP (Lipophilicity) | ELUMO (Electronic) | Molecular Weight (Steric) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| This compound | 3.5 | -1.6 eV | 283.28 | 5.2 |

| Analog with -Cl at 4' | 4.1 | -1.8 eV | 317.73 | 2.8 |

| Analog with -OCH₃ at 4' | 3.4 | -1.4 eV | 313.31 | 7.1 |

| Analog with -NO₂ at 4' | 3.6 | -2.1 eV | 328.28 | 1.5 |

In Silico Screening and Docking Studies for Novel Binding Partners

In silico screening and molecular docking are computational techniques used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov These methods are instrumental in identifying potential biological targets for this compound and understanding the structural basis of its activity. nih.gov